molecular formula C10H14N2O2 B8324295 2-Dimethylamino-6-ethyl-isonicotinic acid

2-Dimethylamino-6-ethyl-isonicotinic acid

Cat. No. B8324295
M. Wt: 194.23 g/mol
InChI Key: VRDOSXCULZTMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598208B2

Procedure details

2-Ethyl-6-(ethyl-methyl-amino)-isonicotinic acid is prepared in analogy to 2-dimethylamino-6-ethyl-isonicotinic acid using ethyl-methyl-amine; LC-MS: tR=0.56 min; [M+1]+=209.20; 1H NMR (D6-DMSO: δ 1.16 (t, J=7.0 Hz, 3H), 1.24 (t, J=7.3 Hz, 3H), 2.95 (q, J=7.0 Hz, 2H), 3.57 (s, 3H), 3.76 (q, J=6.3 Hz), 6.98 (s, 1H), 7.23 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH2:12][CH3:13])[N:11]=1)[C:6]([OH:8])=[O:7].[CH2:15](NC)C>>[CH2:12]([C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([N:2]([CH2:14][CH3:15])[CH3:1])[N:11]=1)[C:6]([OH:8])=[O:7])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=C(N1)CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)O)C=C(N1)N(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.